Pentahydrogen bis(5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonato(4-))chromate(5-)
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Overview
Description
Pentahydrogen bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2] is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including amino, chloro, hydroxy, and azo groups, which contribute to its diverse reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentahydrogen bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2] involves several steps, starting with the preparation of the key intermediates. One common approach is the selective substitution of chlorine atoms in 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines with hydroxide ions . This is followed by the coupling of these intermediates with appropriate azo compounds under controlled conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Pentahydrogen bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2] undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield quinones, while reduction of the azo groups can produce corresponding amines.
Scientific Research Applications
Pentahydrogen bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the azo groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and chloro groups can also participate in binding interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Reactive Red 120: A bis(azo) compound with similar structural features, used as a dye.
4-amino-6-chloro-1,3,5-triazin-2-yl derivatives: Compounds with similar triazine cores, used in various chemical applications.
Uniqueness
Pentahydrogen bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2] is unique due to its combination of functional groups, which confer distinct reactivity and versatility in different applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in research and industry set it apart from other similar compounds.
Properties
CAS No. |
88330-20-5 |
---|---|
Molecular Formula |
C38H31Cl2CrN16O20S4+5 |
Molecular Weight |
1282.9 g/mol |
IUPAC Name |
5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid;chromium;hydron |
InChI |
InChI=1S/2C19H13ClN8O10S2.Cr/c2*20-17-23-18(21)25-19(24-17)22-11-6-9(39(33,34)35)3-7-4-13(40(36,37)38)15(16(30)14(7)11)27-26-10-5-8(28(31)32)1-2-12(10)29;/h2*1-6,29-30H,(H,33,34,35)(H,36,37,38)(H3,21,22,23,24,25);/p+5 |
InChI Key |
VUXOWKFCKZRDLL-UHFFFAOYSA-S |
Canonical SMILES |
[H+].[H+].[H+].[H+].[H+].C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)Cl)O)O.C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)Cl)O)O.[Cr] |
Origin of Product |
United States |
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